
Methyl 3-(5-methylthiophen-2-yl)prop-2-enoate
Overview
Description
Methyl 3-(5-methylthiophen-2-yl)prop-2-enoate: is an organic compound with the molecular formula C9H10O2S and a molecular weight of 182.24 g/mol . It is also known by its IUPAC name, methyl (E)-3-(5-methylthiophen-2-yl)acrylate . This compound is characterized by the presence of a thiophene ring, which is a sulfur-containing heterocycle, and an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-(5-methylthiophen-2-yl)prop-2-enoate can be synthesized through various methods. One common synthetic route involves the reaction of 5-methylthiophene-2-carbaldehyde with methyl acrylate in the presence of a base, such as sodium hydroxide, under reflux conditions . The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(5-methylthiophen-2-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the prop-2-enoate moiety can be reduced to form the corresponding alkane.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated esters.
Substitution: Amides or esters with different alkyl or aryl groups.
Scientific Research Applications
Applications in Organic Synthesis
1. Building Block for Complex Molecules
Methyl 3-(5-methylthiophen-2-yl)prop-2-enoate serves as a crucial intermediate in the synthesis of more complex organic compounds. Its reactivity allows it to participate in various reactions such as:
- Michael Addition Reactions : This compound can act as an electrophile in Michael addition reactions, facilitating the formation of larger, more complex molecular frameworks.
- Polymerization : Due to its unsaturated nature, it can be polymerized to form new materials with desirable properties, making it useful in material science applications.
2. Pharmaceutical Applications
The compound's structural similarities to other bioactive molecules suggest potential pharmaceutical applications. For instance, analogs of this compound have been investigated as inhibitors of specific enzymes, including NS5B polymerase, which is relevant in antiviral drug development .
Case Study 1: Synthesis of Antiviral Agents
Research has demonstrated that derivatives of this compound can be synthesized and evaluated for their efficacy as NS5B polymerase inhibitors . The study found that certain modifications to the thiophene ring significantly enhanced inhibitory activity, suggesting that this compound could lead to the development of new antiviral therapies.
Case Study 2: Material Science Innovations
In material science, this compound has been utilized as a monomer in the production of polymeric materials with tailored properties. Its ability to undergo polymerization reactions has been explored for creating films and coatings with enhanced mechanical strength and thermal stability.
Mechanism of Action
The mechanism of action of methyl 3-(5-methylthiophen-2-yl)prop-2-enoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of cellular pathways. For example, it could inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial effects .
Comparison with Similar Compounds
Methyl 3-(2-thienyl)prop-2-enoate: Similar structure but lacks the methyl group on the thiophene ring.
Ethyl 3-(5-methylthiophen-2-yl)prop-2-enoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness: Methyl 3-(5-methylthiophen-2-yl)prop-2-enoate is unique due to the presence of the methyl group on the thiophene ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interactions with specific molecular targets, making it a valuable compound in various research and industrial applications .
Biological Activity
Methyl 3-(5-methylthiophen-2-yl)prop-2-enoate is an organic compound notable for its unique structure, which includes a methylthiophene moiety attached to a prop-2-enoate group. This compound has garnered interest in various fields due to its potential biological activities, particularly in medicinal chemistry and organic synthesis.
- Molecular Formula : CHOS
- Molecular Weight : Approximately 182.24 g/mol
- Structure : The compound features a double bond in the prop-2-enoate section, contributing to its reactivity.
Antimicrobial Properties
Research indicates that compounds structurally similar to this compound can exhibit significant antimicrobial activity. For instance, studies on related thiophene derivatives have shown promising results against various bacterial strains, including Staphylococcus aureus and Listeria monocytogenes . The presence of the thiophene ring enhances the biological activity due to its electron-rich nature, which may facilitate interactions with microbial targets.
Inhibitory Effects on Enzymes
This compound has potential as an inhibitor of specific enzymes involved in metabolic pathways. Similar thiophene-containing compounds have been reported as effective inhibitors of the NS5B polymerase, a target for antiviral drugs against Hepatitis C virus (HCV). For example, modifications of thiophene moieties have led to compounds with IC values as low as 7.5 μM, indicating potent inhibitory activity .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through its structure-activity relationship. Variations in substituents on the thiophene ring significantly affect the compound's potency and selectivity against biological targets:
Compound | Substituent | IC (μM) | Biological Activity |
---|---|---|---|
Compound A | Methyl at position 5 | 7.5 | NS5B inhibitor |
Compound B | Bromo at position 5 | 5.2 | Enhanced activity |
Compound C | Iodo at position 4 | 9.0 | Reduced activity |
This table illustrates how subtle changes in the chemical structure can lead to variations in biological efficacy.
Case Studies and Research Findings
- Antiviral Activity : A study exploring α,γ-diketo acids revealed that compounds incorporating thiophene rings demonstrated significant antiviral properties, with IC values indicating effective inhibition of viral polymerases .
- Antimicrobial Screening : In a comparative analysis of various thiophene derivatives, this compound showed promising antimicrobial properties similar to those observed in other tested compounds .
- Synthetic Applications : The compound's reactivity allows it to be utilized in synthesizing more complex molecules, which is essential for developing new pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
methyl (E)-3-(5-methylthiophen-2-yl)prop-2-enoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c1-7-3-4-8(12-7)5-6-9(10)11-2/h3-6H,1-2H3/b6-5+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHMAGMLPVKZMA-AATRIKPKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=CC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)/C=C/C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62157-64-6 | |
Record name | 2-Propenoic acid, 3-(5-methyl-2-thienyl)-, methyl ester, (E)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62157-64-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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